Cas no 866342-62-3 (3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline)

3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline structure
866342-62-3 structure
Product Name:3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline
CAS No:866342-62-3
MF:C25H20ClN3O2
MW:429.898204803467
CID:6369911
PubChem ID:2135362
Update Time:2025-07-18

3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline
    • 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
    • F1602-0353
    • 3-(4-chlorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
    • 866342-62-3
    • 3-(4-chlorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
    • AKOS001812198
    • Inchi: 1S/C25H20ClN3O2/c1-30-19-5-3-4-16(12-19)14-29-15-22-24(17-6-8-18(26)9-7-17)27-28-25(22)21-13-20(31-2)10-11-23(21)29/h3-13,15H,14H2,1-2H3
    • InChI Key: XBZSPWSCGSNDTN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C2=CN(CC3C=CC=C(C=3)OC)C3C=CC(=CC=3C2=NN=1)OC

Computed Properties

  • Exact Mass: 429.1244046g/mol
  • Monoisotopic Mass: 429.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 49.2Ų

3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline Pricemore >>

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3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline Related Literature

Additional information on 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline

Introduction to 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866342-62-3)

3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline, with the CAS number 866342-62-3, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline is characterized by a central pyrazoloquinoline core substituted with various functional groups. The presence of a 4-chlorophenyl group, an 8-methoxy group, and a 3-methoxyphenylmethyl group imparts specific pharmacological properties to the molecule. These substituents play a crucial role in modulating the compound's interactions with biological targets and its overall bioactivity.

Recent research has focused on the potential of 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline as a lead compound for drug development. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

In addition to its anticancer properties, 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. However, further optimization may be required to enhance its solubility and permeability, which are critical factors for drug delivery.

Toxicity studies have indicated that 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, careful monitoring of potential side effects is essential during clinical trials. Preclinical data suggest that this compound has a favorable safety profile, but further investigations are needed to ensure its long-term safety and efficacy in human subjects.

The synthesis of 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic chemistry have led to the development of more efficient and scalable methods for producing this compound. These improvements have facilitated its use in preclinical studies and paved the way for future clinical trials.

In conclusion, 3-(4-chlorophenyl)-8-methoxy-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866342-62-3) represents a promising lead compound with significant potential in the treatment of cancer and inflammatory diseases. Ongoing research continues to explore its biological activities and optimize its pharmacological properties for clinical applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutic strategies.

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